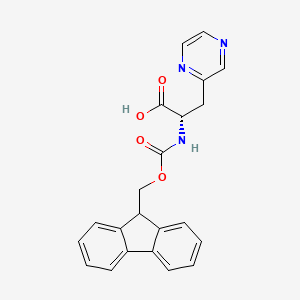
Fmoc-L-Ala(2-pyrazinyl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Ala(2-pyrazinyl)-OH: is a derivative of alanine, a non-essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pyrazine ring. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Ala(2-pyrazinyl)-OH typically involves the following steps:
Protection of Alanine: Alanine is first protected with an Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.
Pyrazine Introduction: The pyrazine ring is introduced through a coupling reaction with a pyrazine derivative, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow synthesis and automated peptide synthesizers.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The pyrazine ring can undergo oxidation reactions, often using oxidizing agents like potassium permanganate.
Reduction: Reduction of the pyrazine ring can be achieved using reducing agents like sodium borohydride.
Substitution: The Fmoc group can be removed through a substitution reaction using a base like piperidine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperidine in DMF (Dimethylformamide).
Major Products:
Oxidation: Oxidized pyrazine derivatives.
Reduction: Reduced pyrazine derivatives.
Substitution: Deprotected alanine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in peptide synthesis as a protected amino acid derivative.
- Studied for its reactivity and stability in various chemical environments.
Biology:
- Utilized in the synthesis of peptide-based drugs and biomolecules.
- Investigated for its role in protein engineering and design.
Medicine:
- Potential applications in drug development, particularly in designing peptide-based therapeutics.
- Explored for its use in targeted drug delivery systems.
Industry:
- Employed in the production of synthetic peptides for research and therapeutic purposes.
- Used in the development of novel materials and coatings.
Wirkmechanismus
Molecular Targets and Pathways:
- The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted reactions.
- The pyrazine ring can interact with various biological targets, potentially influencing enzyme activity and protein interactions.
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-Ala-OH: Lacks the pyrazine ring, used in standard peptide synthesis.
Boc-L-Ala(2-pyrazinyl)-OH: Uses a different protecting group (Boc) instead of Fmoc.
Fmoc-L-Ala(2-pyridyl)-OH: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness:
- The presence of the pyrazine ring in Fmoc-L-Ala(2-pyrazinyl)-OH provides unique chemical properties, such as increased stability and specific reactivity, making it valuable in specialized peptide synthesis and research applications.
For precise and detailed information, consulting scientific literature and databases like PubMed, SciFinder, or Reaxys is recommended.
Eigenschaften
Molekularformel |
C22H19N3O4 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid |
InChI |
InChI=1S/C22H19N3O4/c26-21(27)20(11-14-12-23-9-10-24-14)25-22(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,25,28)(H,26,27)/t20-/m0/s1 |
InChI-Schlüssel |
HQHBUQSZODPWGE-FQEVSTJZSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=NC=CN=C4)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=CN=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one](/img/structure/B13327872.png)
![2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13327879.png)
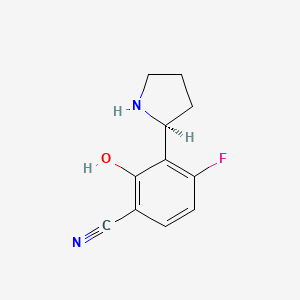
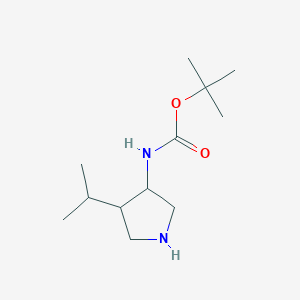
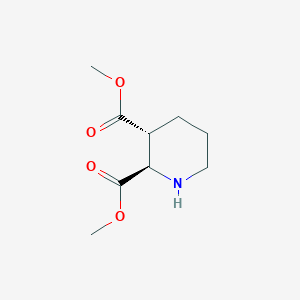
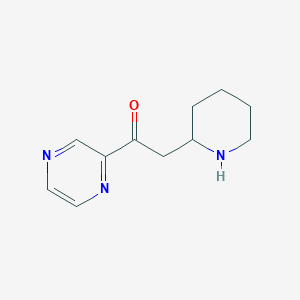
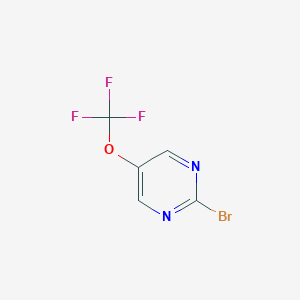
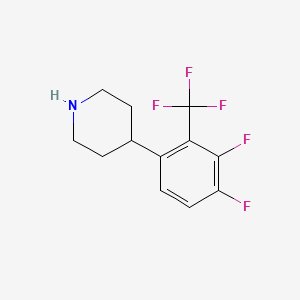
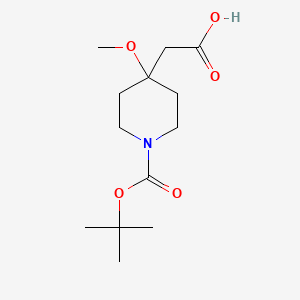
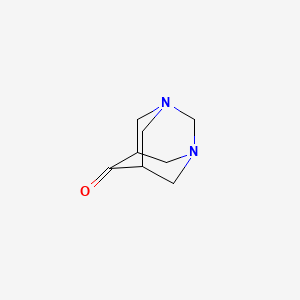
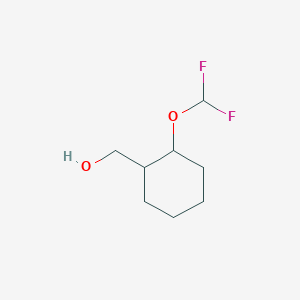
![8-Fluoro-1-azaspiro[4.5]decane](/img/structure/B13327933.png)
![1,6-Dioxaspiro[3.4]octan-3-amine](/img/structure/B13327935.png)

